Dual MMA Substitution Enables Sequential Organometallic Substitution Without Tertiary Alcohol Formation
Ureas possessing both a triazinylamino group and a methoxy(methyl)amino (MMA) group, derived from this compound via chlorine substitution with an amine and subsequent acylation, underwent sequential nucleophilic substitution with two different organometallic reagents. In the key model reaction, N-phenyl urea 1a reacted with 4-methoxyphenylmagnesium bromide (PMPMgBr) to afford the corresponding Weinreb amide 4 in 82% yield, with only 17% symmetrical ketone 5 as a byproduct and no detectable tertiary alcohol [1]. This stands in contrast to standard Weinreb amides, which typically provide only a single ketone product, and to CDMT-derived substrates which lack the MMA functionality necessary for chelation-controlled stabilization [1]. Across 10 N-aryl urea derivatives (1a–1j), ketone yields ranged from 71% to 83% with symmetrical ketone byproduct levels at 13–25% [1].
| Evidence Dimension | Yield of unsymmetrical ketone via sequential organometallic substitution (suppression of tertiary alcohol overaddition) |
|---|---|
| Target Compound Data | 82% yield of mono-substituted Weinreb amide 4 (from urea 1a with PMPMgBr); symmetrical ketone 5 at 17%; tertiary alcohol: 0% (not detected) |
| Comparator Or Baseline | Classical Weinreb amide (N-methoxy-N-methylamide): provides single ketone product, no sequential substitution capability. CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine): methoxy groups are not Weinreb amide equivalents; cannot participate in chelation-controlled ketone synthesis [1]. |
| Quantified Difference | Sequential double substitution achieved with no detectable tertiary alcohol; average unsymmetrical ketone yield 71–83% across aryl substrates. Comparator lacks sequential substitution capability. |
| Conditions | Grignard reagent (PMPMgBr, 1.2 equiv), THF, −78 °C for 1 h then rt for 17 h; urea substrates derived from target compound [1]. |
Why This Matters
The absence of tertiary alcohol overaddition is critical for pharmaceutical intermediate synthesis where product purity directly impacts downstream API quality and yield; conventional Weinreb amides cannot achieve this sequential, orthogonal substitution.
- [1] Hirao, S.; Saeki, R.; Takahashi, T.; Iwai, K.; Nishiwaki, N.; Ohga, Y. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega 2022, 7 (51), 48476–48483. View Source
